Cyproheptadine N-Oxide

Description

BenchChem offers high-quality Cyproheptadine N-Oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyproheptadine N-Oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-1-oxido-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO/c1-22(23)14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAORTASLOWFGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Cyproheptadine N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyproheptadine, a first-generation antihistamine with potent antiserotonergic properties, has been a subject of extensive study due to its diverse pharmacological applications.[1][2] Its clinical utility extends from treating allergic rhinitis and urticaria to off-label uses such as appetite stimulation and management of serotonin syndrome.[1][2] The biotransformation of cyproheptadine in the human body is a complex process primarily mediated by the hepatic cytochrome P-450 system, leading to the formation of several metabolites.[1] Among these, Cyproheptadine N-Oxide emerges as a significant product of oxidative metabolism. This guide provides a comprehensive technical overview of the chemical structure, synthesis, characterization, and known biological implications of Cyproheptadine N-Oxide, offering a critical resource for professionals in drug development and pharmacology.

Chemical Identity and Structure

Cyproheptadine N-Oxide is the product of the N-oxidation of the tertiary amine group within the piperidine ring of the parent cyproheptadine molecule. This metabolic modification significantly alters the physicochemical properties of the parent drug, influencing its solubility, polarity, and potential biological activity.

Chemical Name: 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine 1-oxide

Molecular Formula: C₂₁H₂₁NO[3][4]

Molecular Weight: 303.40 g/mol [3][4]

CAS Number: 100295-63-4

SMILES: C[N+]1(CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1)[O-][3][4]

The introduction of the N-oxide functionality imparts a formal positive charge on the nitrogen atom and a negative charge on the oxygen atom, creating a zwitterionic structure. This significantly increases the polarity of the molecule compared to the parent tertiary amine, cyproheptadine.

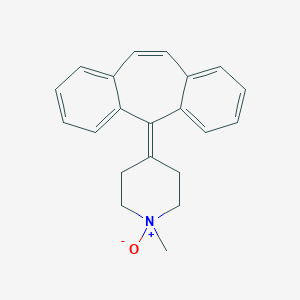

Figure 1. 2D Chemical Structure of Cyproheptadine N-Oxide.

Figure 1. 2D Chemical Structure of Cyproheptadine N-Oxide.

Synthesis of Cyproheptadine N-Oxide: A Methodological Overview

Conceptual Experimental Protocol: Oxidation with m-CPBA

This protocol is a representative example based on established methods for the N-oxidation of tertiary amines. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary to achieve high yields and purity.

Reaction Scheme:

Figure 2: Conceptual reaction scheme for the synthesis of Cyproheptadine N-Oxide.

Step-by-Step Methodology:

-

Dissolution: Dissolve cyproheptadine in a suitable inert solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath to control the exothermic reaction.

-

Reagent Addition: Slowly add a solution of m-CPBA (typically 1.1 to 1.5 equivalents) in DCM to the cooled cyproheptadine solution over a period of 30-60 minutes. The slow addition is crucial to maintain the reaction temperature and prevent over-oxidation.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), observing the disappearance of the cyproheptadine spot and the appearance of a more polar spot corresponding to the N-oxide.

-

Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove the m-chlorobenzoic acid byproduct) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude Cyproheptadine N-Oxide.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure N-oxide.

Characterization and Analytical Profile

The structural elucidation of Cyproheptadine N-Oxide relies on a combination of spectroscopic techniques. While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the general principles of N-oxide chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The formation of the N-oxide bond leads to a deshielding effect on the protons adjacent to the nitrogen atom. Therefore, the N-methyl protons and the protons on the carbons alpha to the nitrogen in the piperidine ring of Cyproheptadine N-Oxide are expected to resonate at a downfield chemical shift compared to the parent cyproheptadine.

-

¹³C NMR: Similarly, the carbon atoms directly bonded to the nitrogen (the N-methyl carbon and the alpha-carbons of the piperidine ring) will also experience a downfield shift in the ¹³C NMR spectrum upon N-oxidation.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of an N-oxide is the N-O stretching vibration. This bond typically gives rise to a strong absorption band in the region of 950-970 cm⁻¹. The rest of the spectrum would retain the characteristic absorptions of the dibenzocycloheptene and piperidine ring systems present in the parent molecule.

Mass Spectrometry (MS)

The mass spectrum of Cyproheptadine N-Oxide is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (303.40 g/mol ). A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom, which would result in a significant fragment ion at m/z 287, corresponding to the parent cyproheptadine molecule.

| Analytical Technique | Expected Observations for Cyproheptadine N-Oxide | Reference Data for Cyproheptadine |

| ¹H NMR | Downfield shift of N-CH₃ and α-piperidine protons. | N-CH₃ singlet typically around 2.1-2.3 ppm.[5] |

| ¹³C NMR | Downfield shift of N-CH₃ and α-piperidine carbons. | Specific shifts depend on solvent and conditions. |

| IR Spectroscopy | Strong N-O stretch around 950-970 cm⁻¹. | Characteristic peaks for aromatic and aliphatic C-H, C=C.[5] |

| Mass Spectrometry | Molecular ion [M]⁺ at m/z 303. Characteristic fragment at [M-16]⁺ (m/z 287). | Molecular ion [M]⁺ at m/z 287.[1] |

Metabolism and Pharmacokinetics

Cyproheptadine undergoes extensive hepatic metabolism, with N-oxidation being one of the identified pathways.[6] This biotransformation is catalyzed by the cytochrome P450 (CYP) family of enzymes. While the specific CYP isozymes responsible for the N-oxidation of cyproheptadine have not been definitively identified in the literature, members of the CYP1, CYP2, and CYP3 families are the primary enzymes involved in the metabolism of most drugs.[7][8] Further research utilizing recombinant human CYP enzymes is necessary to pinpoint the specific isozymes involved in the formation of Cyproheptadine N-Oxide.

The formation of the polar N-oxide metabolite is a common route for the detoxification and elimination of xenobiotics. The increased water solubility of Cyproheptadine N-Oxide facilitates its renal excretion.

Sources

- 1. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Histamine H1 receptor inverse agonists improve structure and pain in an osteoarthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Cyproheptadine N-Oxide | C21H21NO | CID 11403922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Human metabolism of cyproheptadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis, Purification, and Characterization of Cyproheptadine N-Oxide

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis and purification of Cyproheptadine N-Oxide. As a primary metabolite of Cyproheptadine, a first-generation antihistamine with significant antiserotonergic and anticholinergic properties, access to a pure, well-characterized standard of its N-oxide is critical for a range of studies, including drug metabolism, pharmacokinetics (DMPK), and toxicology[1][2]. This guide moves beyond a simple recitation of steps to provide a rationale-driven approach, emphasizing the chemical principles that underpin the procedural choices, ensuring both reproducibility and a deeper understanding of the methodology.

Strategic Overview: The Chemistry of N-Oxidation

The conversion of a tertiary amine, such as the piperidine nitrogen in Cyproheptadine, to its corresponding N-oxide is a fundamental oxidative transformation in both synthetic chemistry and in vivo metabolism[3]. In a laboratory setting, this is typically achieved by treating the parent amine with an oxygen-transfer agent.

Core Principle: The lone pair of electrons on the tertiary nitrogen atom acts as a nucleophile, attacking an electrophilic oxygen atom from an oxidizing agent. The choice of oxidant is paramount and is dictated by factors such as efficacy, selectivity, cost, and ease of byproduct removal. Common agents include hydrogen peroxide (H₂O₂), often with a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). While m-CPBA is highly effective, its acidic byproduct (m-chlorobenzoic acid) necessitates a more involved purification. Hydrogen peroxide is a "greener" alternative, yielding only water as a byproduct, making it an excellent choice for this synthesis[4].

The successful synthesis and subsequent isolation of Cyproheptadine N-Oxide hinge on exploiting the significant change in the molecule's physicochemical properties. The introduction of the N-oxide moiety dramatically increases polarity, a key differential that will be leveraged during the purification phase.

Synthesis of Cyproheptadine N-Oxide: A Controlled Oxidation Protocol

This section details a robust and reproducible protocol for the N-oxidation of Cyproheptadine. The procedure is designed to be self-validating through careful monitoring and control of reaction parameters.

Materials and Reagents

| Reagent/Material | Grade | Purpose |

| Cyproheptadine HCl | ≥98% Purity | Starting Material |

| Hydrogen Peroxide (H₂O₂) | 30% w/w in H₂O | Oxidizing Agent |

| Methanol (MeOH) | ACS Grade | Reaction Solvent |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Neutralization/Quenching |

| Dichloromethane (DCM) | ACS Grade | Extraction Solvent |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying Agent |

| Deionized Water | High Purity | Aqueous Phases |

Step-by-Step Synthesis Protocol

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Cyproheptadine hydrochloride (1.0 eq) in methanol (approx. 10-15 mL per gram of starting material). If starting with the free base, the initial neutralization step is unnecessary. If using the hydrochloride salt, add a stoichiometric equivalent of a mild base like sodium bicarbonate and stir until the free base is formed and dissolves.

-

Reaction Initiation: Cool the flask in an ice-water bath to 0-5 °C. This temperature control is critical to prevent potential side reactions and uncontrolled decomposition of the peroxide.

-

Oxidant Addition: Add 30% hydrogen peroxide (approx. 1.5-2.0 eq) to the cooled solution dropwise over 15-20 minutes. Maintaining a slow addition rate prevents a rapid exotherm.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for one hour, then let it warm to room temperature and stir for an additional 12-24 hours. The reaction progress must be monitored by Thin-Layer Chromatography (TLC) (See Section 4.1). The goal is to observe the consumption of the starting material spot (higher Rf) and the appearance of a new, more polar product spot (lower Rf).

-

Work-up & Quenching: Once the reaction is deemed complete by TLC, cool the flask again in an ice bath. Cautiously add a saturated solution of sodium bicarbonate to neutralize any remaining acid and quench excess hydrogen peroxide.

-

Extraction: Remove the methanol from the reaction mixture under reduced pressure. To the remaining aqueous residue, add dichloromethane (DCM) and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. The more polar N-oxide product will partition into the organic layer.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Cyproheptadine N-Oxide as a solid or viscous oil.

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of Cyproheptadine N-Oxide.

Purification Methodologies: Isolating the Target Compound

Purification is arguably the most critical phase, as the quality of the final compound dictates its suitability for downstream applications. The primary strategy relies on the polarity difference between the N-oxide and any unreacted Cyproheptadine or non-polar byproducts.

Primary Purification: Flash Column Chromatography

Flash column chromatography is the method of choice for obtaining high-purity Cyproheptadine N-Oxide.

Principle of Separation: The stationary phase, silica gel, is highly polar. The mobile phase, a mixture of organic solvents, is passed through the column. Non-polar compounds (like starting material) have a weak affinity for the silica and travel down the column quickly. The highly polar Cyproheptadine N-Oxide interacts strongly with the silica, resulting in a slower elution.

Step-by-Step Protocol:

-

Column Packing: Prepare a flash chromatography column with silica gel, slurry-packed using a non-polar solvent (e.g., hexane/ethyl acetate mixture).

-

Sample Loading: Adsorb the crude product onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the packed column.

-

Elution: Begin eluting with a solvent system of low polarity (e.g., 90:10 Dichloromethane/Methanol). Gradually increase the polarity of the mobile phase (a gradient elution) to 80:20 DCM/Methanol. The addition of 0.5-1% triethylamine or ammonium hydroxide to the mobile phase is highly recommended to prevent peak tailing of the basic compounds on the acidic silica surface.

-

Fraction Collection: Collect fractions and analyze each by TLC.

-

Product Isolation: Combine the fractions containing the pure N-oxide (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.

Comparison of Purification Techniques

| Method | Principle | Purity Achieved | Scalability | Key Consideration |

| Column Chromatography | Differential Adsorption (Polarity) | >98% | High | Requires careful selection of mobile phase; can be time and solvent intensive. |

| Recrystallization | Differential Solubility | Variable | Moderate | Requires finding a suitable solvent system; may not effectively remove impurities with similar solubility profiles. |

Analytical Characterization and Quality Control

Confirming the identity and purity of the final product is a non-negotiable step. A combination of chromatographic and spectroscopic techniques provides a self-validating system of analysis.

Chromatographic Analysis

-

Thin-Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring and purity assessment.

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of Dichloromethane/Methanol (e.g., 9:1) with 0.5% Ammonium Hydroxide is a good starting point[5][6].

-

Visualization: UV light (254 nm) and/or staining with potassium permanganate. The Rf of the N-oxide will be significantly lower than that of Cyproheptadine.

-

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically effective.

-

Detection: UV detection at ~285 nm[7].

-

Spectroscopic and Spectrometric Confirmation

| Technique | Expected Result for Cyproheptadine N-Oxide | Purpose |

| Mass Spectrometry (MS) | [M+H]⁺ ion at m/z ≈ 304.16 | Confirms the molecular weight[8]. |

| ¹H NMR | Downfield shift of protons on the N-methyl group and adjacent methylene (CH₂) groups compared to Cyproheptadine. | Confirms the site of oxidation and overall structure. |

| ¹³C NMR | Downfield shift of the N-methyl and adjacent carbons. | Provides further structural confirmation. |

| IR Spectroscopy | Presence of a characteristic N-O stretching band. | Confirms the presence of the N-oxide functional group. |

Visualization of Purification and Analysis Workflow

Caption: Workflow for the purification and analysis of Cyproheptadine N-Oxide.

Conclusion

This guide provides a detailed, expertise-driven framework for the synthesis, purification, and characterization of Cyproheptadine N-Oxide. By understanding the chemical principles behind each step—from the selection of a green oxidizing agent to the exploitation of polarity for chromatographic separation—researchers can reliably produce this important metabolite with high purity. The described protocols for synthesis and purification, coupled with the multi-faceted analytical validation strategy, ensure a final product suitable for the most demanding research applications in drug development and metabolic science.

References

-

Cyproheptadine | C21H21N | CID 2913 . PubChem, National Institutes of Health. Available at: [Link]

-

Preparation method of cyproheptadine hydrochloride . Eureka | Patsnap. Available at: [Link]

-

Extraction and Determination of Cyproheptadine in Human Urine by DLLME-HPLC Method . Brieflands. Available at: [Link]

-

Extraction of Cyproheptadine as Potent Appetizing Stimulant in Herbal Supplements by Efficient Carbon Nitride Nanosheets . SID. Available at: [Link]

-

Determination of Cyproheptadine-Hydrochloride by Precipiation with 3, 5-Dintrosalicylic Acid via the NAG-4SX3-3D Analyzer at 0-1 . Advanced Journal of Chemistry, Section A. Available at: [Link]

-

Alipour Najmi, I. New synthetic approaches enabled by electrochemistry and a nanoporous gold catalyst . University of Groningen. Available at: [Link]

-

Cyproheptadine . Wikipedia. Available at: [Link]

-

Aboul-Enein, H. Y., & Al-Badr, A. A. Analytical Profile of Cyproheptadine . ResearchGate. Available at: [Link]

-

Mamina, O. O. Investigation of the cyproheptadine by chromatographic methods . The Pharma Innovation Journal. Available at: [Link]

-

Preconcentration and Determination of Cyproheptadine by using Liquid Phase Microextraction and Solvent Bar in Biological Fluids in Trace Level . ResearchGate. Available at: [Link]

-

Investigation of the cyproheptadine by chromatographic methods . ResearchGate. Available at: [Link]

-

Porter, C. C., et al. Human metabolism of cyproheptadine . PubMed. Available at: [Link]

-

Cyproheptadine N-Oxide | C21H21NO | CID 11403922 . PubChem, National Institutes of Health. Available at: [Link]

-

Cyproheptadine . NIST WebBook, National Institute of Standards and Technology. Available at: [Link]

- Cyproheptadine derivatives, process for preparing the same and composition for promoting appetite comprising the same. Google Patents.

-

Zhang, D., et al. Fungal transformations of antihistamines: metabolism of cyproheptadine hydrochloride by Cunninghamella elegans . PubMed. Available at: [Link]

-

Oxidation of N,N,N,2,2,6,6‐Heptamethyl‐piperidine‐4‐ammonium Chloride to Water‐Soluble N‐Oxyl Radicals: A Comparative Study . ResearchGate. Available at: [Link]

-

Cyproheptadine (CAS 129-03-3) - Chemical & Physical Properties . Cheméo. Available at: [Link]

-

Design and Optimization of Cyproheptadine Hydrochloride Fast-dissolving Tablet Using Design of Experiment . ResearchGate. Available at: [Link]

-

Regio-selective Formation of N-oxide Metabolites . Hypha Discovery. Available at: [Link]

-

Al-Suwaidan, I. A., et al. Medicinal Chemistry of Drugs with N-Oxide Functionalities . PubMed Central, National Institutes of Health. Available at: [Link]

Sources

- 1. Cyproheptadine - Wikipedia [en.wikipedia.org]

- 2. Human metabolism of cyproheptadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. research.rug.nl [research.rug.nl]

- 5. Investigation of the cyproheptadine by chromatographic methods | Ukrainian biopharmaceutical journal [ubphj.nuph.edu.ua]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cyproheptadine N-Oxide | C21H21NO | CID 11403922 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Metabolism of Cyproheptadine to Cyproheptadine N-Oxide

Foreword

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the in vitro metabolism of cyproheptadine, with a specific focus on its biotransformation to cyproheptadine N-oxide. This document moves beyond a simple recitation of protocols, offering a deep dive into the causality behind experimental design and the principles of robust scientific inquiry. Our objective is to equip you with the foundational knowledge and practical methodologies required to elucidate the enzymatic pathways governing this specific metabolic route, ensuring data integrity and reproducibility.

Introduction to Cyproheptadine and its Metabolic Landscape

Cyproheptadine is a first-generation antihistamine possessing anticholinergic and antiserotonergic properties.[1] It is utilized in the treatment of allergic reactions and has off-label applications, including appetite stimulation.[2][3] The therapeutic and potential toxicological profile of cyproheptadine is intrinsically linked to its extensive hepatic metabolism.[1] Upon administration, cyproheptadine undergoes a variety of Phase I and Phase II metabolic transformations.

The primary metabolic pathways for cyproheptadine in humans include:

-

Aromatic Hydroxylation: The addition of hydroxyl groups to the aromatic rings.

-

N-Demethylation: The removal of a methyl group from the piperidine nitrogen.

-

Epoxidation: The formation of an epoxide across the 10,11-double bond of the dibenzocycloheptene ring.[4]

-

N-Oxidation: The oxidation of the tertiary amine on the piperidine ring to form cyproheptadine N-oxide.[4]

-

Glucuronidation: A Phase II conjugation reaction, often following Phase I modifications, to increase water solubility and facilitate excretion.[5]

This guide will focus specifically on the N-oxidation pathway, a critical transformation that can influence the pharmacological activity and clearance of the parent compound.

The Enzymology of N-Oxidation: CYP450 vs. FMO

The N-oxidation of tertiary amines like cyproheptadine is primarily catalyzed by two superfamilies of enzymes located in the endoplasmic reticulum of hepatocytes: the Cytochrome P450 (CYP) system and the Flavin-Containing Monooxygenase (FMO) system.[6][7] Distinguishing the relative contributions of these enzyme families is a cornerstone of reaction phenotyping.

-

Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing enzymes plays a central role in the metabolism of a vast array of xenobiotics.[7] While CYPs are well-known for N-dealkylation, they can also catalyze N-oxidation reactions.[5]

-

Flavin-Containing Monooxygenases (FMOs): These NADPH-dependent enzymes specialize in the oxidation of soft nucleophiles, particularly nitrogen and sulfur atoms.[8] For many tertiary amines, FMOs are the primary catalysts of N-oxidation.[5]

The differentiation between CYP and FMO-mediated N-oxidation is crucial. CYP enzymes are highly inducible and exhibit significant inter-individual variability due to genetic polymorphisms, which can lead to drug-drug interactions and variable drug responses.[9] FMOs, in contrast, are generally non-inducible by xenobiotics and show less pronounced genetic polymorphism.

A key distinguishing feature in experimental design is the differential heat stability. FMOs are thermally labile, whereas CYPs are generally more heat-stable. This property can be exploited in in vitro systems to selectively inactivate FMOs and thereby parse out the contribution of each enzyme system.

Experimental Workflow for Investigating Cyproheptadine N-Oxidation

The following sections detail a robust, self-validating experimental protocol to characterize the in vitro formation of cyproheptadine N-oxide.

Required Reagents and Equipment

-

Substrates: Cyproheptadine hydrochloride, Cyproheptadine N-oxide (as an analytical standard).

-

Enzyme Sources: Pooled Human Liver Microsomes (HLMs), Recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4), Recombinant human FMO3.

-

Cofactors: NADPH regenerating system (e.g., a solution of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Buffers and Solutions: Potassium phosphate buffer (pH 7.4), Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water.

-

Inhibitors: Selective chemical inhibitors for various CYP isoforms and a general P450 inhibitor (e.g., 1-aminobenzotriazole).

-

Equipment: Incubator/water bath (37°C), Centrifuge, HPLC-MS/MS system, Analytical balance, pH meter, Pipettes.

Diagram of the Experimental Workflow

Caption: A generalized workflow for the in vitro metabolism of cyproheptadine.

Step-by-Step Incubation Protocol

This protocol is designed to determine the rate of formation of cyproheptadine N-oxide in pooled human liver microsomes.

-

Preparation of Reagents:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a stock solution of cyproheptadine in a suitable solvent (e.g., methanol or DMSO) at a high concentration (e.g., 10 mM).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube, combine the following on ice:

-

Potassium phosphate buffer (to final volume)

-

Pooled human liver microsomes (final concentration typically 0.5-1.0 mg/mL)

-

Cyproheptadine stock solution (final concentration to be tested, e.g., 1-100 µM)

-

-

Prepare a negative control without the NADPH regenerating system.

-

-

Reaction Initiation and Incubation:

-

Pre-warm the incubation mixtures at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking.

-

-

Time-Course Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., 3 volumes of acetonitrile) and an internal standard. The internal standard is crucial for accurate quantification and should be a structurally similar compound not present in the matrix.

-

-

Sample Processing:

-

Vortex the quenched samples.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated microsomal proteins.

-

Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.

-

Reaction Phenotyping: Pinpointing the Enzymes

To identify the specific enzymes responsible for cyproheptadine N-oxidation, the above protocol is modified as follows:

-

Recombinant Enzymes: Incubate cyproheptadine with a panel of individual recombinant human CYP enzymes and FMOs.[4] The formation of cyproheptadine N-oxide by a specific recombinant enzyme directly implicates it in the metabolic pathway.

-

Chemical Inhibition: In the human liver microsome system, co-incubate cyproheptadine with selective chemical inhibitors for different CYP isoforms. A significant reduction in the formation of cyproheptadine N-oxide in the presence of a specific inhibitor points to the involvement of that enzyme.

-

Thermal Inactivation: To assess the role of FMOs, pre-incubate human liver microsomes at a moderately elevated temperature (e.g., 45-50°C) for a short period to selectively inactivate the heat-labile FMOs before adding cyproheptadine and initiating the reaction. A significant decrease in N-oxide formation after heat treatment suggests FMO involvement.

Analytical Methodology: HPLC-MS/MS

A sensitive and selective liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is required for the quantification of cyproheptadine and cyproheptadine N-oxide.[10]

Chromatographic Conditions (Illustrative Example)

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analytes, then return to initial conditions for re-equilibration. |

| Flow Rate | 0.3-0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions (Illustrative Example)

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Cyproheptadine: 288.1 -> 96.1Cyproheptadine N-Oxide: 304.1 -> 288.1 (loss of oxygen) |

| Ion Source Temp. | 500°C |

| Collision Gas | Argon |

Note: These conditions are illustrative and must be optimized for the specific instrumentation used.

Data Analysis and Interpretation

The primary output of the experiment will be the concentration of cyproheptadine N-oxide formed over time.

-

Rate of Formation: Plot the concentration of the N-oxide versus time. The initial linear portion of this curve represents the initial rate of formation (V₀).

-

Contribution of Different Enzymes: The relative contribution of each CYP isoform can be estimated from the degree of inhibition observed with selective inhibitors and the activity of the recombinant enzymes.

Visualizing the Metabolic Pathway

Caption: Cyproheptadine is converted to Cyproheptadine N-Oxide via N-oxidation.

Conclusion

This guide has provided a comprehensive, technically detailed framework for the in vitro investigation of cyproheptadine N-oxidation. By adhering to these principles of robust experimental design, including appropriate controls, reaction phenotyping, and sensitive analytical methods, researchers can confidently elucidate the enzymatic mechanisms governing this important metabolic pathway. The insights gained from such studies are invaluable for predicting potential drug-drug interactions, understanding inter-individual variability in drug response, and ultimately contributing to the safer and more effective use of cyproheptadine.

References

-

Zhang, D., et al. (1997). Fungal transformations of antihistamines: metabolism of cyproheptadine hydrochloride by Cunninghamella elegans. Xenobiotica, 27(5), 487-501. Available at: [Link]

-

Wikipedia. (n.d.). Cyproheptadine. Retrieved from [Link]

- Aboul-Enein, H. Y., & Al-Badr, A. A. (1979). Analytical Profile of Cyproheptadine. In Analytical Profiles of Drug Substances (Vol. 8, pp. 155-180). Academic Press.

-

Porter, C. C., et al. (1975). Human metabolism of cyproheptadine. Drug Metabolism and Disposition, 3(3), 189-197. Available at: [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Cyproheptadine Hydrochloride? Retrieved from [Link]

-

PubChem. (n.d.). Cyproheptadine. National Center for Biotechnology Information. Retrieved from [Link]

-

Nakajima, M., et al. (1999). A major role for CYP2A6 in nicotine C-oxidation by human liver microsomes. Drug Metabolism and Disposition, 27(10), 1291-1297. Available at: [Link]

-

LiverTox. (2017, January 16). Cyproheptadine. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]

-

Ruan, J., et al. (2019). Biotransformation of Pyrrolizidine alkaloid N-Oxide to hepatotoxic Pyrrolizidine alkaloid. Archives of Toxicology, 93(8), 2317-2327. Available at: [Link]

-

Al-Ghobashy, M. A., et al. (2014). Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations. Journal of Chromatographic Science, 52(1), 52-59. Available at: [Link]

- Abdel-Ghany, M. F., et al. (2021). New Bioanalytical HPLC Method for the Determination of Cyproheptadine Hydrochloride in Human Plasma and its Application to Rat Pharmacokinetic Study. International Journal of Pharmaceutical Sciences and Research, 12(1), 358-366.

-

Kim, D. K., et al. (2021). Real-World Safety of Cyproheptadine-Based Appetite Stimulants: An Electronic Health Record-Based Retrospective Cohort Study in Adult Patients. Journal of Clinical Medicine, 10(16), 3543. Available at: [Link]

-

U.S. Food and Drug Administration. (2020). Guidance for Industry: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Retrieved from [Link]

- Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & therapeutics, 106(3), 357–387.

-

BioIVT. (n.d.). In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways. Retrieved from [Link]

- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70–83.

-

Evotec. (n.d.). Reaction Phenotyping Assay. Retrieved from [Link]

- Rajput, S. J., & Sathe, M. A. (2017). New Bioanalytical HPLC Method for the Determination of Cyproheptadine Hydrochloride in Human Plasma and its Application to Rat Pharmacokinetic Study. Inventi Rapid: Pharm Analysis & Quality Assurance, 2017(3).

- Chen, Y., et al. (2012). Assay of cyproheptadine hydrochloride and the related substances with HPLC. Chinese Journal of Pharmaceutical Analysis, 32(1), 103-106.

-

ResearchGate. (2023, March 17). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fungal transformations of antihistamines: metabolism of cyproheptadine hydrochloride by Cunninghamella elegans. Retrieved from [Link]

-

BioIVT. (n.d.). In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways. Retrieved from [Link]

- Wienkers, L. C., & Heath, T. G. (2005). Predicting in vivo drug interactions from in vitro drug discovery data. Nature reviews. Drug discovery, 4(10), 825–833.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fungal transformations of antihistamines: metabolism of cyproheptadine hydrochloride by Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Metabolism and p53 Activation of Genotoxic Chemicals: Abiotic CYP Enzyme vs Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [gupea.ub.gu.se]

- 8. bioivt.com [bioivt.com]

- 9. Cytochrome P450 reaction-phenotyping: an industrial perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A major role for CYP2A6 in nicotine C-oxidation by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Isolation of Cyproheptadine N-Oxide

Foreword

In the landscape of pharmaceutical research and development, the comprehensive characterization of drug metabolites is a cornerstone of establishing a thorough safety and efficacy profile. Metabolites, the byproducts of the body's interaction with a xenobiotic, can possess their own pharmacological or toxicological activities, influencing the overall therapeutic outcome. Cyproheptadine, a first-generation antihistamine with potent antiserotonergic properties, undergoes extensive metabolism. Among its various metabolic products is Cyproheptadine N-Oxide, a molecule representing a common metabolic pathway for tertiary amine-containing drugs. This guide provides an in-depth technical overview of the discovery, isolation, and characterization of Cyproheptadine N-Oxide, intended for researchers, scientists, and professionals in drug development. We will delve into both biosynthetic and synthetic routes for obtaining this metabolite, detail methods for its purification, and discuss the analytical techniques essential for its structural confirmation.

The Discovery of Cyproheptadine N-Oxide: A Journey Through Biotransformation

The initial identification of Cyproheptadine N-Oxide emerged not from human metabolic studies, but from the fascinating field of microbial biotransformation. Fungi, particularly species like Cunninghamella elegans, are renowned for their enzymatic machinery that can mimic and sometimes predict mammalian drug metabolism.

The Cunninghamella elegans Model

Research into the fungal metabolism of cyproheptadine hydrochloride revealed that Cunninghamella elegans is capable of extensively biotransforming the parent drug into several oxidative phase-I metabolites.[1] Within a 72-hour incubation period, the fungus produces a portfolio of metabolites, including hydroxylated derivatives, N-desmethylcyproheptadine, and notably, Cyproheptadine N-Oxide and 2-hydroxycyproheptadine N-oxide.[1] This discovery highlighted the N-oxidation of the piperidine ring's tertiary amine as a significant metabolic pathway for cyproheptadine.

The formation of these metabolites, including the N-oxide, is catalyzed by cytochrome P450 monooxygenases present in the fungal microsomes.[1] This enzymatic process underscores the value of Cunninghamella elegans as a predictive in vitro model for studying potential human metabolites of drug candidates.

Isolation and Purification Strategies

The isolation of Cyproheptadine N-Oxide, whether from a biological culture or a synthetic reaction mixture, requires a multi-step approach leveraging the physicochemical properties of the molecule.

Isolation from Cunninghamella elegans Culture

The isolation of Cyproheptadine N-Oxide from a fungal culture is a multi-step process that involves extraction and chromatographic purification.

-

Culture Filtration: Following incubation, the fungal biomass is separated from the culture medium by filtration. The filtrate, containing the secreted metabolites, is the starting material for extraction.

-

Solvent Extraction: The pH of the filtrate is adjusted to a basic pH (e.g., pH 9-10) to ensure that the amine-containing metabolites are in their free base form, enhancing their solubility in organic solvents. The filtrate is then subjected to liquid-liquid extraction with a water-immiscible organic solvent such as ethyl acetate or dichloromethane. This process is typically repeated multiple times to ensure exhaustive extraction of the metabolites.

-

Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract containing a mixture of metabolites and residual media components.

Caption: Workflow for isolating Cyproheptadine N-Oxide.

High-Performance Liquid Chromatography (HPLC) Purification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for isolating pure Cyproheptadine N-Oxide from the crude extract.[1] A reversed-phase column (e.g., C18) is typically employed for this purpose.

-

Column and Mobile Phase Selection: A C18 reversed-phase column is a suitable choice for separating cyproheptadine and its metabolites. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution, where the proportion of the organic modifier is gradually increased, is generally effective in resolving the various metabolites.

-

Sample Preparation: The crude extract is dissolved in a small volume of the initial mobile phase or a compatible solvent and filtered through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

-

Chromatographic Separation: The sample is injected onto the column, and the separation is monitored using a UV detector, typically at a wavelength where cyproheptadine and its metabolites exhibit strong absorbance (around 285 nm).

-

Fraction Collection: Fractions corresponding to the peak of interest (Cyproheptadine N-Oxide) are collected.

-

Final Processing: The collected fractions are pooled, and the solvent is removed under reduced pressure or by lyophilization to yield the purified Cyproheptadine N-Oxide.

Chemical Synthesis of Cyproheptadine N-Oxide

While microbial biotransformation provides a route to discover and produce metabolites, chemical synthesis is often more practical for obtaining larger quantities of a specific metabolite for use as an analytical standard or for further pharmacological testing. The synthesis of Cyproheptadine N-Oxide involves the direct oxidation of the tertiary amine in the piperidine ring of cyproheptadine.

Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

A common and effective method for the N-oxidation of tertiary amines is the use of peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent.

-

Reaction Setup: Cyproheptadine is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or chloroform, in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath to 0°C.

-

Reagent Addition: A solution of m-CPBA (typically 1.1 to 1.5 equivalents) in the same solvent is added dropwise to the cooled cyproheptadine solution over a period of 30-60 minutes. The slow addition helps to control the exothermic nature of the reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the consumption of the starting material (cyproheptadine) and the appearance of a more polar product spot (the N-oxide).

-

Workup: Upon completion of the reaction, the reaction mixture is washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the m-chlorobenzoic acid byproduct) and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Cyproheptadine N-Oxide.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Caption: Chemical synthesis of Cyproheptadine N-Oxide.

Structural Elucidation and Characterization

Unequivocal identification of the isolated or synthesized compound as Cyproheptadine N-Oxide requires a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for confirming the molecular weight and obtaining structural information.

-

Molecular Ion: In positive ion mode electrospray ionization (ESI-MS), Cyproheptadine N-Oxide is expected to show a protonated molecule [M+H]⁺ at an m/z corresponding to its molecular weight plus the mass of a proton (303.4 + 1.007 = 304.4).

-

Fragmentation Pattern: A characteristic fragmentation of N-oxides in mass spectrometry is the neutral loss of an oxygen atom (16 Da). Therefore, a prominent fragment ion at m/z corresponding to the protonated cyproheptadine molecule ([M+H-16]⁺ or m/z 288.4) would be strong evidence for the N-oxide structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule. The N-oxidation of the piperidine nitrogen significantly affects the chemical shifts of the neighboring protons and carbons.

-

¹H NMR: The protons on the carbons adjacent to the N-oxide group (the N-methyl group and the methylene groups in the piperidine ring) will be deshielded and thus shifted downfield compared to their positions in the parent cyproheptadine spectrum.

-

¹³C NMR: Similarly, the carbon atoms of the N-methyl group and the carbons alpha to the nitrogen in the piperidine ring will also experience a downfield shift in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of the N-O bond. A characteristic stretching vibration for the N-O bond in tertiary amine N-oxides typically appears in the region of 950-970 cm⁻¹.

Quantitative Data Summary

| Parameter | Cyproheptadine | Cyproheptadine N-Oxide | Reference |

| Molecular Formula | C₂₁H₂₁N | C₂₁H₂₁NO | PubChem |

| Molecular Weight | 287.4 g/mol | 303.4 g/mol | PubChem |

| [M+H]⁺ (m/z) | 288.4 | 304.4 | Theoretical |

| Key MS Fragment | - | [M+H-16]⁺ (m/z 288.4) | Theoretical |

Conclusion and Future Perspectives

The discovery of Cyproheptadine N-Oxide through fungal biotransformation has been instrumental in elucidating a key metabolic pathway for cyproheptadine. The ability to isolate this metabolite from biological systems and to produce it through chemical synthesis allows for its comprehensive characterization and use as a reference standard in drug metabolism and pharmacokinetic studies. This in-depth technical guide provides the foundational knowledge and procedural outlines for researchers to confidently work with this important metabolite. Future research may focus on the pharmacological and toxicological profiling of Cyproheptadine N-Oxide to fully understand its contribution to the overall clinical effects of cyproheptadine.

References

-

Zhang, D., Hansen Jr, E. B., Deck, J., Heinze, T. M., Sutherland, J. B., & Cerniglia, C. E. (1997). Fungal transformations of antihistamines: metabolism of cyproheptadine hydrochloride by Cunninghamella elegans. Xenobiotica, 27(5), 487-498. [Link]

-

PubChem. (n.d.). Cyproheptadine N-Oxide. National Center for Biotechnology Information. Retrieved from [Link]

-

Fungal transformations of antihistamines: metabolism of cyproheptadine hydrochloride by Cunninghamella elegans. (1997). Xenobiotica, 27(5), 487-498. [Link]

- Catalytic Applications of meta-Chloroperoxybenzoic Acid (m-CPBA) in Organic Synthesis. (n.d.). BenchChem.

- Synthesis of Tertiary Amine N-Oxides-A Review. (2012). Asian Journal of Chemistry, 24(9), 3781-3788.

Sources

An In-Depth Technical Guide to Cyproheptadine N-Oxide (CAS Number: 100295-63-4)

A Note to the Researcher: This document provides a comprehensive overview of Cyproheptadine N-Oxide, a primary metabolite of the first-generation antihistamine, Cyproheptadine. As a Senior Application Scientist, this guide is structured to deliver not just factual data but also to provide context and insight into the scientific principles behind the information presented. While extensive data exists for the parent compound, specific experimental details for Cyproheptadine N-Oxide are less abundant in publicly accessible literature. This guide, therefore, synthesizes the available information and, where necessary, provides expert-inferred protocols and logical frameworks based on established chemical and pharmacological principles.

Section 1: Introduction and Molecular Profile

Cyproheptadine N-Oxide is a significant metabolite of Cyproheptadine, a well-known antihistaminic and antiserotonergic agent.[1] Understanding the properties of this N-oxide is crucial for a complete comprehension of the pharmacokinetics, metabolism, and overall pharmacological profile of Cyproheptadine. This guide will delve into the known chemical and physical properties of Cyproheptadine N-Oxide, its metabolic formation, and the analytical methodologies pertinent to its study.

Chemical Identity

| Property | Value | Source |

| CAS Number | 100295-63-4 | , |

| Molecular Formula | C₂₁H₂₁NO | |

| Molecular Weight | 303.40 g/mol | |

| IUPAC Name | 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine 1-oxide | |

| Synonyms | Cyproheptadine N-Oxide, Cyproheptadine beta-N-Oxide, Cyproheptadine alpha-N-Oxide |

Structural Representation

Caption: Metabolic pathway of Cyproheptadine to Cyproheptadine N-Oxide.

Proposed Laboratory Synthesis

Principle: The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the oxygen atom of an oxidizing agent, such as a peroxy acid, leading to the formation of the N-oxide.

Proposed Protocol:

-

Dissolution: Dissolve Cyproheptadine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or chloroform.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is a precautionary measure to control the exothermicity of the reaction.

-

Addition of Oxidizing Agent: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in the same solvent dropwise to the cooled solution of Cyproheptadine. The slow addition helps to maintain temperature control.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate, to destroy any excess peroxy acid.

-

Extraction: Extract the aqueous layer with the organic solvent.

-

Purification: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel to obtain pure Cyproheptadine N-Oxide.

Self-Validation: The identity and purity of the synthesized Cyproheptadine N-Oxide should be confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC, and compared with the data from a certified reference standard if available.

Section 4: Analytical Methodologies

The analysis of Cyproheptadine N-Oxide typically involves chromatographic techniques, often in the context of metabolic studies of the parent drug.

Chromatographic Separation

High-performance liquid chromatography (HPLC) is the method of choice for the separation and quantification of Cyproheptadine and its metabolites, including the N-oxide.

Workflow for Method Development:

Caption: A typical workflow for the analysis of Cyproheptadine N-Oxide in biological samples.

Expert Insight on Method Development:

-

Column Choice: A reversed-phase C18 column is a good starting point due to the lipophilic nature of both Cyproheptadine and its N-oxide.

-

Mobile Phase: A gradient elution with acetonitrile and an aqueous buffer (e.g., ammonium acetate or formate) is often necessary to achieve good separation of the parent drug from its more polar metabolites.

-

Detection: UV detection is feasible as the chromophore of the dibenzocycloheptene ring system is retained in the N-oxide. However, mass spectrometry (LC-MS) provides greater sensitivity and specificity, allowing for definitive identification based on the mass-to-charge ratio.

Spectrometric Characterization

Mass Spectrometry (MS): The molecular ion of Cyproheptadine N-Oxide would be expected at m/z 304 [M+H]⁺ in positive ion mode. The fragmentation pattern would be a key identifier. A characteristic loss of an oxygen atom (16 Da) to yield the fragment corresponding to the parent drug (m/z 288) is a common fragmentation pathway for N-oxides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the synthesized or isolated N-oxide. The chemical shifts of the protons and carbons in the piperidine ring, particularly those adjacent to the nitrogen, would be significantly different from those of the parent Cyproheptadine due to the electronic effect of the N-oxide group.

Section 5: Biological Activity and Toxicology

Pharmacological Profile

There is a significant lack of publicly available data on the specific pharmacological activity of Cyproheptadine N-Oxide. It is not definitively known whether it is an active metabolite with similar, different, or no antihistaminic or antiserotonergic activity compared to Cyproheptadine.

Hypothetical Scenarios:

-

Inactive Metabolite: N-oxidation may be a detoxification pathway, rendering the molecule inactive and facilitating its excretion.

-

Active Metabolite: The N-oxide may retain some or all of the pharmacological activity of the parent compound. In some cases, N-oxide metabolites of drugs have been shown to have comparable or even enhanced activity.

-

Altered Activity Profile: The N-oxide could have a different pharmacological profile, potentially contributing to off-target effects or a modified side-effect profile of Cyproheptadine.

Proposed Experimental Approach to Determine Activity:

-

Receptor Binding Assays: Evaluate the binding affinity of synthesized Cyproheptadine N-Oxide to histamine H1 and serotonin (5-HT) receptors and compare it to that of Cyproheptadine.

-

In Vitro Functional Assays: Use cell-based assays to determine if Cyproheptadine N-Oxide can antagonize histamine- or serotonin-induced cellular responses.

-

In Vivo Studies: If in vitro activity is observed, conduct animal studies to assess the antihistaminic and antiserotonergic effects of Cyproheptadine N-Oxide in a whole-organism context.

Toxicological Data

No specific toxicological studies on Cyproheptadine N-Oxide have been identified in the available literature. PubChem provides a GHS classification of "Harmful if swallowed" based on depositor-supplied information, but this is not from a formal toxicological evaluation. [2]The safety profile of Cyproheptadine itself is well-established, with known side effects including drowsiness and anticholinergic effects. [3]The contribution of the N-oxide metabolite to the overall toxicity profile of Cyproheptadine is currently unknown.

Section 6: Commercial Availability and Applications

Cyproheptadine N-Oxide is commercially available from several suppliers as a reference standard. [4]Its primary application is in analytical and research settings, particularly for:

-

Metabolite Identification Studies: As a reference standard to confirm the presence of Cyproheptadine N-Oxide in in vitro and in vivo metabolism studies of Cyproheptadine.

-

Pharmacokinetic Analysis: To develop and validate analytical methods for the simultaneous quantification of Cyproheptadine and its metabolites in biological fluids.

-

Impurity Profiling: As a potential impurity in the synthesis or degradation of Cyproheptadine.

Section 7: Conclusion and Future Directions

Cyproheptadine N-Oxide is a key metabolite in the biotransformation of Cyproheptadine. While its chemical identity is established, a comprehensive understanding of its physicochemical properties, pharmacological activity, and toxicological profile remains incomplete. The methodologies and proposed experimental frameworks outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate this important molecule. Future research should focus on the chemical synthesis and full analytical characterization of Cyproheptadine N-Oxide, followed by a thorough evaluation of its biological activity to fully elucidate its role in the overall pharmacology of Cyproheptadine.

References

- Aboul-Enein, H. Y., & Al-Badr, A. A. (1980). Analytical Profile of Cyproheptadine. In K. Florey (Ed.), Analytical Profiles of Drug Substances (Vol. 9, pp. 155-184). Academic Press.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11403922, Cyproheptadine N-Oxide. Retrieved January 25, 2026 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2913, Cyproheptadine. Retrieved January 25, 2026 from [Link].

-

Sadek, M., Craik, D. J., Hall, J. G., & Andrews, P. R. (1990). Conformational analysis of cyproheptadine hydrochloride. Journal of medicinal chemistry, 33(4), 1098–1107. [Link]

- Turkey, N. S., & Al-Ghaban, A. M. (2024). Determination of Cyproheptadine-Hydrochloride by Precipiation with 3, 5-Dintrosalicylic Acid via the NAG-4SX3-3D Analyzer at 0-1. Advanced Journal of Chemistry, Section A, 7(3), 303-318.

-

U.S. Food and Drug Administration. (2023). PERIACTIN® (cyproheptadine hydrochloride). Retrieved January 25, 2026, from [Link]

-

Wikipedia contributors. (2024, January 23). Cyproheptadine. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]

-

Shannar, A., Sarwar, M. S., Dave, P. D., Chou, P. J., Peter, R. M., Xu, J., Pan, Y., Rossi, F., & Kong, A. N. (2024). Cyproheptadine inhibits in vitro and in vivo lung metastasis and drives metabolic rewiring. Molecular biology reports, 51(1), 1139. [Link]

- Porter, C. C., Arison, B. H., Gruber, V. F., Titus, D. C., & Vandenheuvel, W. J. (1975). Human metabolism of cyproheptadine.

- Rajput, S. J., & Sathe, M. A. (2017). New Bioanalytical HPLC Method for the Determination of Cyproheptadine Hydrochloride in Human Plasma and its Application to Rat Pharmacokinetic Study. Pharmacophore, 8(6S), e-1222409.

- Saber-Tehrani, M., & Sharifabadi, M. K. (2013). Extraction and Determination of Cyproheptadine in Human Urine by DLLME-HPLC Method. Iranian journal of pharmaceutical research : IJPR, 12(2), 311–318.

- Sadek, M., Craik, D. J., Hall, J. G., & Andrews, P. R. (1990). Conformational analysis of cyproheptadine hydrochloride. Journal of medicinal chemistry, 33(4), 1098–1107.

- Graudins, A., Stearman, A., & Chan, B. (2015). Treatment of the serotonin syndrome with cyproheptadine. The Journal of emergency medicine, 49(4), 385-390.

-

Zhang, D., Hansen, E. B., Jr, Deck, J., & Cerniglia, C. E. (1997). Fungal transformations of antihistamines: metabolism of cyproheptadine hydrochloride by Cunninghamella elegans. Xenobiotica; the fate of foreign compounds in biological systems, 27(5), 487–499. [Link]

Sources

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Baseline Separation of Cyproheptadine and its N-oxide Metabolite

Abstract

This application note details a highly efficient and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of the antihistaminic agent Cyproheptadine and its primary metabolite, Cyproheptadine N-oxide. The developed method is crucial for quality control, stability testing, and pharmacokinetic studies, offering excellent resolution and peak symmetry for both analytes. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering instrumentation, mobile phase preparation, and sample handling, underpinned by a rationale for key experimental choices to ensure scientific integrity and robust performance.

Introduction: The Imperative for a Discriminating Analytical Method

Cyproheptadine is a first-generation antihistamine and serotonin antagonist widely used for the treatment of allergic reactions and other conditions.[1] In the course of drug metabolism and as a potential degradation product in pharmaceutical formulations, Cyproheptadine can be converted to its N-oxide derivative.[2][3] While structurally similar, the pharmacological and toxicological profiles of the parent drug and its N-oxide can differ significantly. Therefore, a stability-indicating analytical method capable of distinctly separating and quantifying these two compounds is paramount for ensuring the safety, efficacy, and quality of Cyproheptadine-containing products.

The addition of an oxygen atom to the tertiary amine of the piperidine ring in Cyproheptadine to form the N-oxide increases the molecule's polarity. This subtle yet critical structural modification necessitates a carefully optimized chromatographic method to achieve baseline separation. This application note presents such a method, leveraging reversed-phase chromatography with UV detection, a technique renowned for its robustness and accessibility in pharmaceutical analysis.

Chromatographic Principles and Method Development Rationale

The fundamental principle of this method lies in the differential partitioning of Cyproheptadine and Cyproheptadine N-oxide between a non-polar stationary phase (C18) and a polar mobile phase.

-

Analyte Polarity: Cyproheptadine N-oxide is inherently more polar than Cyproheptadine due to the presence of the N-oxide functional group.[2] Consequently, in a reversed-phase system, Cyproheptadine N-oxide is expected to have a lower affinity for the stationary phase and thus elute earlier than the more non-polar parent compound, Cyproheptadine.

-

Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen for its versatility and proven efficacy in separating compounds with moderate polarity differences. The high surface area and carbon load of modern C18 columns provide the necessary retention and selectivity. An Agilent Eclipse XDB-C18 column (4.6 mm × 250 mm, 5 µm) is selected for this method, as similar columns have demonstrated success in the analysis of Cyproheptadine and its related substances.[4]

-

Mobile Phase Optimization: The mobile phase composition is the most critical factor in achieving the desired separation.

-

Organic Modifier: Acetonitrile is selected as the organic component of the mobile phase due to its low viscosity and UV transparency. A gradient elution is not necessary for this two-component system; an isocratic elution simplifies the method and enhances reproducibility.

-

Aqueous Phase and pH Control: A buffered aqueous phase is essential to maintain a consistent ionization state of the analytes, thereby ensuring reproducible retention times. Cyproheptadine has a basic nitrogen atom, and its retention is highly sensitive to pH. A buffer at pH 7.0 is chosen to ensure that the tertiary amine of Cyproheptadine is partially protonated, providing a balance of hydrophobicity for optimal retention on the C18 column. The use of triethylamine in the buffer can also help to mask active silanol groups on the silica backbone of the stationary phase, improving peak shape.[4]

-

Ion-Pairing Reagent: To further enhance the retention and separation of the basic Cyproheptadine molecule, an ion-pairing reagent, sodium octane-1-sulfonate, is incorporated into the mobile phase.[4][5] This reagent forms a neutral ion-pair with the protonated Cyproheptadine, increasing its hydrophobicity and retention time, which aids in achieving a clear separation from the earlier eluting N-oxide.

-

-

Detection Wavelength: Based on the UV spectra of Cyproheptadine, a detection wavelength of 286 nm is selected to ensure high sensitivity for both the parent drug and its N-oxide, as this wavelength corresponds to a region of significant absorbance for the dibenzocycloheptene chromophore present in both molecules.[4]

Materials and Instrumentation

Instrumentation

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

-

Analytical balance (0.01 mg readability).

-

pH meter.

-

Sonicator.

-

Volumetric flasks and pipettes (Class A).

-

Syringe filters (0.45 µm, PTFE or nylon).

Chemicals and Reagents

-

Cyproheptadine Hydrochloride reference standard.

-

Cyproheptadine N-oxide reference standard.[6]

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (HPLC or Milli-Q grade).

-

Sodium octane-1-sulfonate (ion-pairing reagent).

-

Glacial acetic acid (analytical grade).

-

Triethylamine (analytical grade).

Detailed Experimental Protocol

Preparation of Mobile Phase (Buffer Solution pH 7.0)

-

Weigh 2.16 g of sodium octane-1-sulfonate and dissolve it in approximately 500 mL of HPLC-grade water in a 1000 mL volumetric flask.

-

Add 10.0 mL of glacial acetic acid and 5.0 mL of triethylamine to the solution.

-

Dilute with water to the 1000 mL mark and mix thoroughly.

-

Adjust the pH to 7.0 ± 0.05 with triethylamine.

-

Filter the buffer solution through a 0.45 µm nylon membrane filter before use.

Chromatographic Conditions

The optimized HPLC parameters are summarized in the table below.

| Parameter | Condition |

| Column | Agilent Eclipse XDB-C18 (4.6 mm × 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Buffer Solution (85:15, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 286 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 10 minutes |

Preparation of Standard Solutions

-

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Cyproheptadine Hydrochloride and Cyproheptadine N-oxide reference standards into separate 100 mL volumetric flasks. Dissolve in and dilute to volume with methanol.

-

Working Standard Solution (10 µg/mL): Pipette 10 mL of each stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase. This solution contains 10 µg/mL of both Cyproheptadine and Cyproheptadine N-oxide.

Sample Preparation

For the analysis of bulk drug substances or pharmaceutical formulations, a suitable amount of sample should be accurately weighed and dissolved in methanol to obtain a theoretical concentration of 10 µg/mL of Cyproheptadine. The solution should then be filtered through a 0.45 µm syringe filter prior to injection.

Method Validation and Expected Results

This method is designed to be self-validating through its specificity, linearity, precision, and accuracy.

-

Specificity: The method's specificity is demonstrated by its ability to separate Cyproheptadine and its N-oxide from each other and from potential excipients in a formulation. A forced degradation study (exposing the sample to acid, base, oxidative, thermal, and photolytic stress) would further confirm that the method can separate the parent drug from all potential degradation products.

-

Linearity: The method is expected to be linear over a concentration range of 1-20 µg/mL for both analytes, with a correlation coefficient (r²) of >0.999.

-

Precision: The relative standard deviation (%RSD) for replicate injections of the standard solution should be less than 2.0%.

-

Accuracy: The recovery of the analytes from a spiked matrix is expected to be within 98-102%.

Expected Elution Profile: Under the specified chromatographic conditions, a clear baseline separation of the two compounds is anticipated.

-

Cyproheptadine N-oxide: Expected to elute earlier due to its higher polarity.

-

Cyproheptadine: Expected to have a longer retention time.

Workflow and Data Analysis

The overall workflow for the analysis is depicted in the following diagram.

Figure 1: General workflow for the HPLC analysis of Cyproheptadine and its N-oxide.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the separation and quantification of Cyproheptadine and its N-oxide. The rationale-driven approach to method development, including the strategic use of an ion-pairing agent and optimized mobile phase conditions, ensures excellent resolution and peak shape. This method is well-suited for routine quality control, stability studies, and research applications in the pharmaceutical industry.

References

-

Maham, M., et al. (2013). Extraction and Determination of Cyproheptadine in Human Urine by DLLME-HPLC Method. Iranian Journal of Pharmaceutical Research, 12(2), 311-318. Available at: [Link]

-

Tuani, Y., et al. (2020). Stability-Indicating HPLC Methods for the Quantification of Cyproheptadine Hydrochloride, Vitamins B1, B5 And B6 in Tablets using RP-HPLC with UV Detection. ResearchGate. Available at: [Link]

-

Tuani, Y., et al. (2020). Stability-Indicating HPLC Methods for the Quantification of Cyproheptadine Hydrochloride, Vitamins B1, B5 And B6 in Tablets using RP-HPLC with UV Detection. Chemistry and Materials Research, 12(6). Available at: [Link]

-

Rajput, S. J., & Sathe, M. A. (n.d.). New Bioanalytical HPLC Method for the Determination of Cyproheptadine Hydrochloride in Human Plasma and its Application to Rat Pharmacokinetic Study. Pharmacophore. Available at: [Link]

-

Wu, H., & Chen, Z. (2017). Assay of cyproheptadine hydrochloride and the related substances with HPLC. Journal of Pharmaceutical Practice and Service, 35(1), 60-63, 69. Available at: [Link]

-

Logoyda, L., et al. (2017). Investigation of the cyproheptadine by chromatographic methods. Journal of Applied Pharmaceutical Science, 7(08), 161-165. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). Cyproheptadine N-Oxide. PubChem Compound Database. Retrieved from: [Link]

-

Wikipedia (n.d.). Cyproheptadine. Wikipedia. Retrieved from: [Link]

-

Cheméo (n.d.). Cyproheptadine. Cheméo. Retrieved from: [Link]

-

Cleanchem (n.d.). Cyproheptadine N-Oxide Mixture. Cleanchem. Retrieved from: [Link]

Sources

- 1. Cyproheptadine - Wikipedia [en.wikipedia.org]

- 2. Cyproheptadine N-Oxide | C21H21NO | CID 11403922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyproheptadine N-Oxide | TRC-C989550-100MG | LGC Standards [lgcstandards.com]

- 4. Assay of cyproheptadine hydrochloride and the related substances with HPLC [yxsj.smmu.edu.cn]

- 5. iiste.org [iiste.org]

- 6. cleanchemlab.com [cleanchemlab.com]

Mass spectrometry analysis of Cyproheptadine N-Oxide

An Application Guide to the Mass Spectrometry Analysis of Cyproheptadine N-Oxide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the analysis of Cyproheptadine N-Oxide, a principal metabolite of the first-generation antihistamine Cyproheptadine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Cyproheptadine is utilized for its antihistaminic and antiserotonergic properties, and understanding its metabolic fate is critical in pharmacokinetics, drug development, and clinical toxicology.[1] This document offers field-proven protocols for sample preparation from biological matrices, detailed LC-MS/MS method parameters, and insights into the characteristic fragmentation patterns of N-oxide compounds. The methodologies are designed to be robust and self-validating, ensuring high-quality, reproducible data for researchers, scientists, and drug development professionals.

Introduction: The Significance of Cyproheptadine Metabolism

Cyproheptadine is a widely used medication for allergic conditions and off-label applications such as appetite stimulation.[1] Its therapeutic and potential toxicological effects are governed by its metabolism within the body. The liver's cytochrome P-450 system metabolizes Cyproheptadine through several pathways, including N-demethylation, aromatic hydroxylation, and heterocyclic ring oxidation.[2][3] One of the key metabolic routes is the formation of Cyproheptadine N-Oxide (CNO). The quantification of this N-oxide metabolite is essential for comprehensive pharmacokinetic (PK) studies, as it provides a more complete picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][3]

LC-MS/MS stands as the gold standard for such bioanalytical assays due to its exceptional sensitivity and selectivity, allowing for the precise quantification of metabolites even in complex biological matrices.[4] This guide explains the causality behind the specific analytical choices required to develop a reliable method for CNO.

Analyte Overview: Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method. Cyproheptadine is a tertiary amine, making it a basic and lipophilic compound.[5] Its N-oxide metabolite retains the core structure but with altered polarity and basicity due to the addition of an oxygen atom to the piperidine nitrogen.

| Property | Cyproheptadine | Cyproheptadine N-Oxide | Reference |

| Molecular Formula | C₂₁H₂₁N | C₂₁H₂₁NO | [6][7] |

| Monoisotopic Mass | 287.1674 Da | 303.1623 Da | [5][7] |

| Molecular Weight | 287.4 g/mol | 303.4 g/mol | [5][7] |

| LogP (Predicted) | 4.69 | 4.1 (Computed) | [5][7] |

| pKa (Predicted) | ~9.0 (Strongest Basic) | Not available, expected to be lower | |

| Protonated Ion [M+H]⁺ | m/z 288.17 | m/z 304.17 | [8] |

The N-oxidation increases the molecule's polarity, which influences its retention in reversed-phase chromatography and its extraction from biological samples.

Mass Spectrometry of N-Oxides: A Unique Fragmentation Signature

The analysis of N-oxide compounds by mass spectrometry presents a characteristic fragmentation behavior that is key to their identification. In atmospheric pressure ionization (API) sources, N-oxides are known to exhibit a facile neutral loss of an oxygen atom (16 Da).[9] This "deoxygenation" can be thermally induced in the ion source or occur during collision-induced dissociation (CID) in the collision cell.[9]

This behavior is highly diagnostic. For Cyproheptadine N-Oxide, the protonated molecule at m/z 304.2 is expected to readily lose an oxygen atom to form an intense ion at m/z 288.2, which corresponds to the protonated parent drug, Cyproheptadine. This in-source or CID fragmentation provides a logical basis for establishing a highly specific Multiple Reaction Monitoring (MRM) transition.

Experimental Workflow: From Sample to Signal

A robust bioanalytical method requires a systematic workflow to ensure consistency and minimize matrix effects. The following diagram illustrates the major steps from sample collection to final data analysis.

Sources

- 1. Cyproheptadine - Wikipedia [en.wikipedia.org]

- 2. Human metabolism of cyproheptadine - PubMed [pubmed.ncbi.nlm.nih.gov]